Dexamethasone isonicotinate
Description
Contextualization within Glucocorticoid Ester Chemistry and Research
Glucocorticoids are a critical class of corticosteroids that play a significant role in various physiological processes, including carbohydrate metabolism, and are particularly noted for their potent anti-inflammatory and immunosuppressive effects. nih.gov Dexamethasone (B1670325) itself is a synthetic analogue of the naturally occurring corticosteroid, hydrocortisone (B1673445), but with significantly enhanced glucocorticoid activity. fao.org
The chemical modification of foundational steroid molecules like dexamethasone is a common strategy in pharmaceutical research. Dexamethasone isonicotinate (B8489971) is an example of a prodrug, where the active dexamethasone molecule is chemically bonded to an isonicotinate group, forming an ester at the C-21 position. fao.orgmsdvetmanual.com This process, known as esterification, is a cornerstone of corticosteroid development. ijdvl.com The resulting esters are generally inactive and require in vivo enzymatic cleavage to release the pharmacologically active parent compound. fao.orgmsdvetmanual.com Research in this area focuses on how different ester moieties influence the parent drug's behavior, leading to potentially improved therapeutic profiles.
Rationale for Esterification in Corticosteroid Development (Preclinical Focus)
The primary rationale for the esterification of corticosteroids in preclinical development is to strategically modify the physicochemical properties of the parent molecule. wikipedia.org These modifications, such as altering lipophilicity or water solubility, are designed to influence the drug's pharmacokinetic profile. ijdvl.com For instance, creating less water-soluble, more lipophilic esters can result in slower absorption from an intramuscular injection site, thereby creating a depot effect and prolonging the duration of action. msdvetmanual.comwikipedia.orgaapmr.org Conversely, esterification with a diacid can yield a hydrosoluble salt suitable for intravenous administration. msdvetmanual.com
For Dexamethasone isonicotinate, the ester must be hydrolyzed by endogenous esterases to liberate active dexamethasone. fao.org Preclinical research has shown that the rate of this hydrolysis can vary dramatically between different species, a critical consideration when extrapolating animal study data. In vitro studies using serum have demonstrated that Dexamethasone 21-isonicotinate is hydrolyzed very rapidly in certain animal species, while the process is significantly slower in human serum. fao.orginchem.org
| Species | Hydrolysis Rate/Half-Life | Reference |
|---|---|---|
| Rat | ~90% hydrolyzed after 10 minutes | fao.orginchem.org |
| Rabbit | ~99% hydrolyzed after 10 minutes | fao.orginchem.org |
| Human | Half-life of ~90-100 minutes | inchem.org |
Preclinical pharmacokinetic studies in animal models further illuminate the effects of esterification. Following intravenous administration in horses, this compound was found to have a similar elimination half-life to dexamethasone alcohol. avma.org However, when administered intramuscularly, plasma concentrations of dexamethasone were low or undetectable, which suggests a prolonged absorption phase from the muscle tissue. inchem.orgavma.org In cattle, studies indicate that the isonicotinate ester is rapidly and completely hydrolyzed following intravenous injection. fao.org
| Compound | Species | Administration Route | Key Finding | Reference |
|---|---|---|---|---|
| Dexamethasone 21-isonicotinate | Horse | Intravenous (IV) | Elimination half-life was similar to dexamethasone alcohol (~53 minutes). | avma.org |
| Dexamethasone 21-isonicotinate | Horse | Intramuscular (IM) | Plasma concentrations were low or non-detected, suggesting a long absorption phase. | avma.org |
| Dexamethasone 21-isonicotinate | Cattle | Intravenous (IV) | Reported to undergo rapid and complete hydrolysis. | fao.org |
| Dexamethasone 21-isonicotinate | Cattle | Intramuscular (IM) | Bioavailability was 40% for dexamethasone 21-isonicotinate compared to 100% for dexamethasone alcohol. | inchem.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FNO6/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTXJHAJMDGOFI-NJLPOHDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057690 | |
| Record name | Dexamethasone isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2265-64-7 | |
| Record name | Dexamethasone 21-isonicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone isonicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone isonicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexamethasone isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dexamethasone 21-isonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE ISONICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LGC0BOA71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Modifications of Dexamethasone Isonicotinate
Esterification Pathways for Dexamethasone (B1670325) Isonicotinate (B8489971) Synthesis
The synthesis of dexamethasone isonicotinate from its parent compound, dexamethasone, is primarily achieved through esterification. This process involves the formation of an ester bond between the 21-hydroxyl group of dexamethasone and the carboxylic acid group of isonicotinic acid. nih.govnih.gov The 21-hydroxyl group is the most sterically accessible and reactive site for this conjugation. nih.gov
Classical Esterification Approaches
Classical methods for the synthesis of this compound often employ direct esterification techniques. One prominent method is the Steglich esterification , a mild reaction suitable for sterically hindered and acid-labile substrates. nih.govorganic-chemistry.org This reaction typically involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govmdpi.com
In this process, DCC activates the carboxylic acid of isonicotinic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the 21-hydroxyl group of dexamethasone to form the desired ester, this compound, and a dicyclohexylurea (DCU) byproduct. organic-chemistry.org The use of DMAP is crucial for accelerating the reaction and improving the yield. nih.govorganic-chemistry.org
Another classical approach involves the initial functionalization of dexamethasone with a carboxyl group using an anhydride, followed by coupling with the desired molecule. nih.gov
Advanced Synthetic Route Considerations
Advanced synthetic strategies for corticosteroid esters, including this compound, often focus on improving yield, purity, and stereoselectivity. These methods may involve multi-step syntheses and the strategic use of protecting groups to prevent unwanted side reactions at other reactive sites on the steroid nucleus. wikipedia.org
For instance, in the synthesis of complex dexamethasone conjugates, protecting groups like tert-butyldimethylsilyl (TBS) can be used to shield the 21-hydroxyl group while other modifications are made to the molecule. nih.gov The protecting group is then selectively removed to allow for the final esterification step. While specific, detailed advanced synthetic routes for this compound are not extensively published in publicly available literature, the principles of using protecting groups and multi-step, one-pot reactions are key considerations in modern steroid chemistry to achieve high-purity products. nih.gov
Investigation of this compound as a Prodrug
This compound is designed as a prodrug, which is a pharmacologically inactive derivative of a parent drug molecule. iipseries.org This approach is employed to overcome certain limitations of the parent drug, such as poor solubility or rapid metabolism. uliege.be The active drug, dexamethasone, is released in the body through the enzymatic or chemical cleavage of the ester bond. msdvetmanual.com
Design Principles for Prodrug Development
The design of a successful prodrug like this compound adheres to several key principles. A primary consideration is the reversible chemical modification of a functional group on the parent drug, in this case, the 21-hydroxyl group of dexamethasone. inchem.org This modification should ideally render the drug inactive until it reaches the target site.
Another critical principle is the optimization of the molecule's physicochemical properties, particularly its lipophilicity. mdpi.comscirp.org Esterification of dexamethasone with isonicotinic acid increases its lipophilicity, which can enhance its ability to permeate biological membranes. nih.gov The promoiety, in this case, isonicotinic acid, should be non-toxic and easily eliminated from the body after cleavage. inchem.org
Hydrolysis Kinetics of the Isonicotinate Ester
The efficacy of this compound as a prodrug is dependent on the rate at which it is hydrolyzed back to the active dexamethasone. This hydrolysis is primarily mediated by esterase enzymes present in the blood and other tissues. msdvetmanual.comjvpharma.eu
Studies have revealed significant species-specific differences in the rate of hydrolysis of this compound in biological sera. inchem.orgfao.org In vitro experiments have demonstrated that the hydrolysis is remarkably rapid in the sera of some animal species, while it is considerably slower in human serum. inchem.orgfao.org This highlights the importance of considering these inter-species variations when extrapolating data from animal studies to humans. fao.org
In Vitro Hydrolysis of this compound in Various Biological Sera
| Species | Biological Matrix | Hydrolysis Findings | Reference |
|---|---|---|---|
| Human | Serum | Slow hydrolysis with a half-life of approximately 90-100 minutes. | inchem.orgfao.org |
| Rat | Serum | Very rapid hydrolysis, with approximately 90% of the ester hydrolyzed within 10 minutes. The calculated half-life is less than 3 minutes. | inchem.orgfao.org |
| Rabbit | Serum | Extremely rapid hydrolysis, with 99% of the ester hydrolyzed within 10 minutes. | inchem.org |
| Cattle | Plasma | Reported to undergo complete and rapid hydrolysis following intravenous injection. | fao.org |
| Dog | Plasma | The elimination half-life after intravenous administration was 120-140 minutes for both dexamethasone and dexamethasone 21-isonicotinate. | inchem.org |
Species-Specific Hydrolysis Rates in Animal Plasma (e.g., rat, rabbit, human, cow, horse, pig)
The therapeutic action of this compound relies on the in-vivo hydrolysis of the ester bond to release the active dexamethasone. fao.org The rate of this hydrolysis is catalyzed by serum enzymes and exhibits significant variation across different animal species. fao.org These differences are critical when extrapolating data from animal studies to humans. fao.org
Studies have shown that the hydrolysis occurs very rapidly in the plasma of some species while being considerably slower in others. For example, in rabbit and rat serum, the ester is almost completely hydrolyzed within minutes. fao.orginchem.org Conversely, the process is much slower in human serum. fao.orginchem.org In cattle, the hydrolysis of the isonicotinic acid ester is also reported to be rapid and complete following intravenous administration. fao.org Similarly, studies involving other dexamethasone esters in pigs and horses indicate that rapid hydrolysis is a general characteristic for these compounds in many species. fao.org
Below is a table summarizing the observed hydrolysis rates in the plasma of various species.
| Species | Hydrolysis Rate / Half-Life | Research Finding | Citation |
| Rat | ~90% hydrolysis in 10 minutes; t½ < 3 min | Very rapid hydrolysis observed in in-vitro serum studies. | fao.orginchem.org |
| Rabbit | ~99% hydrolysis in 10 minutes; t½ < 3 min | Extremely rapid hydrolysis demonstrated in in-vitro serum studies. | fao.orginchem.org |
| Human | t½ of 90-100 minutes | The hydrolysis rate in human serum is significantly slower compared to rat or rabbit serum. | fao.orginchem.org |
| Cow | Rapid and complete hydrolysis | Pharmacokinetic data from intravenous injection in cattle show complete and rapid hydrolysis. | fao.org |
| Horse | Rapid hydrolysis | In-vitro findings for dexamethasone trimethylacetate, a similar ester, are consistent with rapid hydrolysis. | fao.org |
| Pig | Rapid hydrolysis | Studies with dexamethasone trimethylacetate showed that less than 1% of the ester remained in plasma 4 hours after administration, indicating rapid hydrolysis. | fao.orginchem.org |
This table is generated from the text and is based on available research findings.
Structural Analogue and Derivative Synthesis for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for designing more potent and specific drugs. For corticosteroids like dexamethasone, SAR studies involve synthesizing a series of structural analogues and derivatives to understand how specific chemical features influence biological activity. uomustansiriyah.edu.iqrsc.org
The synthesis of analogues for SAR studies can target either the core steroid structure or the ester moiety. Modifications to the steroidal nucleus, such as fluorination at the 9α position or methylation at the 16α position in dexamethasone, are known to significantly enhance anti-inflammatory activity and reduce mineralocorticoid side effects compared to hydrocortisone (B1673445). uomustansiriyah.edu.iq
Further derivatization, particularly at the C21 position, is a common strategy. The synthesis of various esters, such as the isonicotinate, is a prime example of modifying a compound to alter its pharmacokinetic profile. fao.org More complex derivatives have also been synthesized to explore novel therapeutic applications. For example, researchers have synthesized cationic steroids by linking glucocorticoids like beclomethasone (B1667900) and budesonide (B1683875) to polyamines to create compounds with both anti-inflammatory and antimicrobial properties. nih.gov In these studies, disubstituted analogues generally showed greater potency than their monosubstituted counterparts, a finding attributed to their increased lipophilicity, which enhances cell membrane penetration. nih.gov
The development of novel isonicotinic acid derivatives and other heterocyclic compounds also informs the broader understanding of SAR for molecules containing this pharmacophore. nih.govmdpi.com By synthesizing and testing a library of related compounds, researchers can identify the key molecular features responsible for the desired therapeutic effects, paving the way for the development of improved drug candidates. mdpi.commesamalaria.org
Analytical Characterization and Methodological Development for Dexamethasone Isonicotinate
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are fundamental in separating and quantifying dexamethasone (B1670325) isonicotinate (B8489971) from related substances and impurities.
High-Performance Liquid Chromatography (HPLC) Methodologies
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the analysis of dexamethasone and its esters. researchgate.netijnrd.org Several methods have been developed for the quantitative analysis of dexamethasone in bulk drug substances and pharmaceutical formulations. researchgate.netneuroquantology.com These methods are often validated according to International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision. researchgate.netnih.gov
A common approach involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like 0.1% orthophosphoric acid) and an organic solvent such as acetonitrile (B52724). researchgate.netneuroquantology.com Detection is typically carried out using a UV spectrophotometer at a wavelength of around 240 nm or 254 nm. ijnrd.orgneuroquantology.comscribd.com For instance, one method utilizes a mobile phase of 0.1% orthophosphoric acid and acetonitrile in a 60:40 v/v ratio with a flow rate of 1.0 mL/minute, achieving a retention time for dexamethasone of approximately 4.54 minutes. neuroquantology.com Another method for dexamethasone tablets used a mobile phase of acetonitrile and water (52:48 v/v) at a 1.0 ml/min flow rate, with a retention time of 5.24 minutes. ijnrd.org
The development of stability-indicating HPLC methods is crucial for identifying degradation products and ensuring the quality of the final product. researchgate.netnih.gov Forced degradation studies, involving hydrolytic, oxidative, and thermal stress conditions, are performed to demonstrate the method's ability to separate the active ingredient from its degradation products. researchgate.net
Table 1: Exemplary HPLC Methods for Dexamethasone and Related Compounds
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | RP 2.5 Fortis C18, 100 × 4.6 mm, 2.5 μm researchgate.net | Zorbax Eclipse XDB C8 nih.gov | Newcrom R1 sielc.com |
| Mobile Phase | Water (0.1% orthophosphoric acid):acetonitrile (60:40, v/v) researchgate.net | Gradient elution nih.gov | Acetonitrile (MeCN), water, and phosphoric acid sielc.com |
| Flow Rate | 1.0 mL/minute researchgate.net | Not Specified | 1.2 mL/min scribd.com |
| Detection | UV researchgate.net | UV at 239 nm nih.gov | UV at 240 nm scribd.com |
| Application | Quantitative analysis of dexamethasone in tablets researchgate.net | Determination of dexamethasone related substances on drug-eluting stents nih.gov | Analysis of Dexamethasone isonicotinate sielc.com |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Applications
Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers enhanced sensitivity and specificity for the analysis of this compound, particularly in complex biological matrices. nih.govresearchgate.net This technique is instrumental in doping control and pharmacokinetic studies. nih.govmdpi.com
A UHPLC-MS/MS method was developed for the simultaneous quantification of 17 endogenous and exogenous steroidal hormones, including this compound, in equine and bovine blood. nih.govmdpi.com This method utilized a mobile phase of water and acetonitrile, both with 0.1% formic acid, which enhanced the ionization of the analytes in the electrospray ionization (ESI) source. nih.gov The method demonstrated high sensitivity with limits of detection and quantification in the low ppb range. nih.gov Another application involves the simultaneous determination of dexamethasone and its major metabolite, 6β-hydroxydexamethasone, in rabbit plasma and ocular matrices, achieving a lower limit of quantification (LLOQ) of 0.1 ng/ml. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of molecules like dexamethasone. rsc.orgweebly.com Solid-state NMR has been used to investigate the structure and dynamics of dexamethasone at an atomic level. rsc.org Techniques such as 1H and 19F NMR spectroscopy have been employed to study the penetration and metabolism of dexamethasone phosphate (B84403) in the cornea and lens, demonstrating the ability to detect both lipophilic and hydrophilic metabolites simultaneously. nih.gov While specific studies on this compound using NMR are not extensively detailed in the provided results, the principles of using 1H, 13C, and other 2D NMR techniques like COSY, HSQC, and HMBC are standard for the structural elucidation of such organic molecules. weebly.comhyphadiscovery.com
Mass Spectrometry for Molecular Confirmation and Metabolite Identification
Mass spectrometry (MS), often coupled with chromatographic techniques, is crucial for confirming the molecular weight and identifying metabolites of this compound. nih.gov In UHPLC-MS/MS methods, the mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. macvetrev.mkmdpi.com For instance, in the analysis of dexamethasone, product ion spectra can differentiate it from its stereoisomer, betamethasone, based on the different ratios of their product ions. psu.edu The use of ESI in positive mode is common for the analysis of corticosteroids. macvetrev.mk
Development and Validation of Analytical Methods for Biological Matrices (Preclinical)
The development and validation of analytical methods for quantifying this compound and its metabolites in biological matrices like plasma, urine, and milk are essential for preclinical pharmacokinetic and residue analysis studies. researchgate.netfao.orgjapsonline.com
HPLC and LC-MS/MS are the predominant techniques used for these applications. fao.orgresearchgate.net A combined liquid chromatography/radioimmunoassay (LC/RIA) procedure has been described for the selective determination of dexamethasone and its prodrug, dexamethasone-21-isonicotinate, in plasma. nih.gov This method demonstrated good sensitivity with detection limits of 0.1 ng/ml for dexamethasone and 0.75 ng/ml for dexamethasone-21-isonicotinate. nih.gov
In veterinary medicine, methods have been developed to monitor dexamethasone residues in bovine milk and tissues. researchgate.netfao.org An LC-MS/MS method for the determination of dexamethasone in bovine milk reported a decision limit (CCα) and detection capability (CCβ) of 0.34 and 0.38 ng/ml, respectively. macvetrev.mk Pharmacokinetic studies in cows have shown that this compound is rapidly and completely hydrolyzed to dexamethasone following intravenous administration. fao.org Similarly, studies in dogs have determined the plasma concentrations and elimination half-life of dexamethasone and dexamethasone 21-isonicotinate using HPLC. pharmacompass.com
Validation of these methods typically follows guidelines from regulatory bodies and includes assessment of linearity, accuracy, precision, selectivity, and stability. neuroquantology.comnih.gov
Table 2: Analytical Methods for this compound in Biological Matrices
| Matrix | Analytical Technique | Key Findings/Parameters | Reference |
|---|---|---|---|
| Bovine Plasma and Milk | HPLC | Half-times of dexamethasone in plasma and milk were 4.5 and 3.0 h, respectively. researchgate.net | researchgate.netresearchgate.net |
| Equine and Bovine Blood | UHPLC-MS/MS | LOD and LOQ in the range of 0.023–1.833 and 0.069–5.5 ppb, respectively. nih.gov | nih.gov |
| Human Plasma | LC/RIA | Detection limits: 0.1 ng/ml (Dexamethasone), 0.75 ng/ml (Dexamethasone-21-isonicotinate). nih.gov | nih.gov |
| Rabbit Plasma and Ocular Matrices | UHPLC-MS/MS | LLOQ of 0.1 ng/ml for dexamethasone and 6β-hydroxydexamethasone. nih.gov | nih.gov |
| Bovine Milk | LC-MS/MS | Decision limit (CCα) of 0.34 ng/ml and detection capability (CCβ) of 0.38 ng/ml. macvetrev.mk | macvetrev.mk |
Bioanalytical Method Validation for Dexamethasone and its Metabolites in Animal Samples
The quantitative determination of drug concentrations in biological matrices such as plasma, serum, urine, and tissues is a critical component of pharmaceutical development, underpinning toxicokinetic and pharmacokinetic studies. globalresearchonline.neteuropa.eu For dexamethasone and its esters like this compound, robust bioanalytical methods are essential to accurately measure their levels and understand their behavior in biological systems. globalresearchonline.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for the bioanalysis of corticosteroids due to its high sensitivity, specificity, and accuracy. nih.gov Various studies have detailed the development and validation of LC-MS/MS methods for quantifying dexamethasone in animal plasma and tissues, such as bovine and rat samples. nih.govresearchgate.net
Method validation ensures that the analytical procedure is reliable and reproducible for its intended purpose. nih.gov Key validation parameters, as recommended by regulatory bodies like the European Medicines Agency (EMA), include accuracy, precision, selectivity, sensitivity, reproducibility, and stability. europa.eupharmacompass.com
Research Findings:
A study involving the administration of this compound to dogs highlighted the use of High-Performance Liquid Chromatography (HPLC) for determining plasma concentrations. nih.govinchem.org Following intramuscular administration of a this compound solution, peak plasma concentrations of dexamethasone were observed at 30-40 minutes, indicating rapid absorption. nih.gov However, when administered as a suspension, dexamethasone was not detected in the plasma, suggesting a prolonged absorption phase. inchem.org The elimination half-life of dexamethasone following intravenous administration was found to be between 120 and 140 minutes. nih.govinchem.org
In another study, a sensitive LC-MS/MS method was developed for the simultaneous measurement of dexamethasone and corticosterone (B1669441) in rat plasma. nih.gov This method utilized solid-phase extraction (SPE) for sample preparation and achieved a lower limit of quantification (LLOQ) of 0.2 ng/mL for dexamethasone in a 500 μL plasma sample. nih.gov The assay demonstrated good linearity, with correlation coefficients (R²) of ≥ 0.99 over the concentration range of 0.2–100 ng/mL. nih.gov
The stability of the analyte in the biological matrix is a critical parameter evaluated during method validation. nih.gov This includes assessing stability under various conditions such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. nih.gov For instance, in the development of an LC-MS/MS method for dexamethasone in rat plasma and brain tissue, the compound was found to be stable throughout a series of stability tests. nih.gov
Table 1: Bioanalytical Method Parameters for Dexamethasone in Animal Plasma
| Parameter | Method | Animal Model | Matrix | LLOQ | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Linearity | LC-MS/MS | Rat | Plasma | 0.2 ng/mL | R² ≥ 0.99 (0.2–100 ng/mL) | nih.gov |
| Accuracy & Precision | LC-MS/MS | Rat | Plasma | 0.05 ng/mL | Intraday precision: 2.62–7.28%; Interday precision: 2.76%–6.98% | nih.gov |
| Pharmacokinetics | HPLC | Dog | Plasma | Not specified | Peak plasma concentration at 30-40 min (IM solution) | nih.gov |
| Pharmacokinetics | UHPLC-MS/MS | Horse | Plasma | Not specified | Mean terminal half-life of 39 h after IM administration of dexamethasone-21-isonicotinate suspension. | slu.se |
Impurity Profiling and Degradation Product Characterization
Impurity profiling is a crucial aspect of pharmaceutical quality control, as impurities can affect the efficacy and safety of a drug product. For this compound, impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the active pharmaceutical ingredient (API) over time due to environmental factors like heat, light, and moisture.
Forced degradation studies are intentionally conducted to produce degradation products. These studies help in identifying potential degradants and developing analytical methods capable of separating and quantifying them. Techniques such as LC-MS/MS are invaluable for the structural elucidation of these impurities. nih.gov
Known Impurities and Degradation Products:
The European Pharmacopoeia (EP) lists several impurities for dexamethasone and its related compounds. allmpus.com While specific degradation pathways for this compound are not extensively detailed in the provided search results, information on dexamethasone and other corticosteroids offers relevant insights.
For example, a study on dexamethasone identified 13 major degradation products in phosphate-buffered saline (PBS) as a function of time, temperature, and light exposure. nih.gov This highlights the potential for hydrolysis and other degradation reactions. The ester linkage in this compound is susceptible to hydrolysis, which would yield dexamethasone and isonicotinic acid. fao.org
Commonly identified impurities for dexamethasone-related compounds include:
Dexamethasone (Impurity A): The parent drug, which can be present as an impurity in this compound formulations due to hydrolysis. allmpus.commolcan.com
Dexamethasone Acetate EP Impurity B: Another ester of dexamethasone. allmpus.com
This compound EP Impurity C: Identified as 9-Fluoro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione. allmpus.com
The characterization and control of these impurities are essential to ensure the quality and stability of this compound drug products.
Table 2: Known Impurities of this compound
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
|---|---|---|---|---|---|
| This compound EP Impurity A | Dexamethasone | C22H29FO5 | 392.46 | 50-02-2 | allmpus.commolcan.com |
| This compound EP Impurity B | Dexamethasone Acetate | C24H31FO6 | 434.50 | 1177-87-3 | allmpus.com |
| This compound EP Impurity C | 9-Fluoro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione | C22H29FO4 | 376.46 | N/A | allmpus.com |
Reference Standard Development and Application in Pharmaceutical Research
Pharmaceutical reference standards are highly purified compounds used as a benchmark for confirming the identity, purity, and strength of a drug substance or product during analytical testing. lgcstandards.com They are critical for a wide range of applications, including analytical method development and validation, stability testing, and release testing. lgcstandards.com
For this compound, reference standards are available from various pharmacopoeias and commercial suppliers. sigmaaldrich.comnovachem.com.aucwsabroad.com The European Pharmacopoeia (EP), for instance, provides a reference standard for this compound, as well as standards for some of its impurities. sigmaaldrich.comsigmaaldrich.com
Application in Research and Quality Control:
Reference standards are indispensable in pharmaceutical research and quality control. In the context of this compound, they are used to:
Develop and Validate Analytical Methods: Reference standards are used to prepare calibration standards and quality control samples, which are essential for validating the accuracy and precision of analytical methods like HPLC and LC-MS/MS. europa.eupharmacompass.com
Identify and Quantify Impurities: Reference standards for known impurities allow for their accurate identification and quantification in the API and finished drug product, ensuring that they are within acceptable limits. allmpus.comsigmaaldrich.com
Ensure Product Quality: Routine quality control testing of this compound formulations relies on reference standards to verify the identity and assay of the active ingredient, guaranteeing the consistency and quality of each batch.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dexamethasone |
| Corticosterone |
| Dexamethasone Acetate |
| 9-Fluoro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione |
| Isonicotinic acid |
Preclinical Pharmacokinetics of Dexamethasone Isonicotinate in Animal Models
Absorption Profiles and Bioavailability Studies in Various Animal Species
The absorption and bioavailability of dexamethasone (B1670325) isonicotinate (B8489971) have been investigated in several animal models, revealing species-specific differences and the significant influence of the drug's formulation.
Comparative Absorption Kinetics across Animal Models (e.g., cattle, dogs, rats, horses, pigs)
Studies have demonstrated varied absorption kinetics of dexamethasone isonicotinate across different animal species.
In cattle , following intramuscular administration of a this compound solution, peak plasma concentrations were reached at approximately 3 to 4 hours. The bioavailability was estimated to be around 70-72%. researchgate.net Another study in cows reported a rapid and complete hydrolysis of the isonicotinic acid ester after intravenous injection. fao.org When comparing the intramuscular absorption kinetics of free dexamethasone and dexamethasone-21-isonicotinate in cows, the similarity in maximum concentration (Cmax) suggested a rapid and complete hydrolysis of the ester. fao.org
In dogs , intramuscular administration of a this compound solution resulted in rapid absorption, with peak plasma concentrations occurring within 30 to 40 minutes. researchgate.netinchem.orgnih.gov However, the bioavailability was limited to approximately 40%. researchgate.netnih.gov
In horses , after intramuscular administration of a dexamethasone-21-isonicotinate suspension, a slow release from the injection site was observed, resulting in a mean terminal half-life of 39 hours. slu.se
For rats , serum enzymes very rapidly hydrolyze dexamethasone 21-isonicotinate, with approximately 90% hydrolysis occurring in just 10 minutes. fao.org This rapid hydrolysis suggests that the ester is quickly converted to the active dexamethasone form.
Data on the pharmacokinetics of this compound in pigs is less specific, though studies on other dexamethasone esters, such as dexamethasone trimethylacetate, have shown rapid hydrolysis and release of dexamethasone into the bloodstream. fao.org
Interactive Data Table: Comparative Pharmacokinetic Parameters of this compound (Solution) in Animal Models
| Species | Route of Administration | Time to Peak Plasma Concentration (Tmax) | Bioavailability |
| Cattle | Intramuscular | 3-4 hours | ~70-72% researchgate.net |
| Dogs | Intramuscular | 30-40 minutes researchgate.netinchem.orgnih.gov | ~40% researchgate.netnih.gov |
Influence of Formulation on Absorption Characteristics (e.g., solution vs. suspension) in Animal Models
The formulation of this compound, specifically whether it is in a solution or a suspension, has a profound impact on its absorption characteristics.
In dogs , a study compared the intramuscular administration of this compound as a solution versus a suspension. researchgate.netnih.gov The solution was rapidly absorbed, with peak plasma levels reached in 30-40 minutes. researchgate.netinchem.orgnih.gov In stark contrast, when administered as a suspension, dexamethasone was not detected in the plasma, indicating a very long absorption phase. researchgate.netinchem.orgnih.gov This suggests that the suspension acts as a depot, slowly releasing the drug over an extended period.
Similarly, in horses , an intramuscularly administered dexamethasone-21-isonicotinate suspension demonstrated a slow release into the plasma from the injection site. slu.se
In cattle , an intramuscular injection of a dexamethasone 21-isonicotinate suspension was used to assess the suppression of adrenal gland function, implying a prolonged release and duration of action. researchgate.net
The rapid hydrolysis of dexamethasone esters is a key factor. In vitro studies have shown that dexamethasone 21-isonicotinate is rapidly hydrolyzed in the serum of rats and rabbits. fao.org This rapid conversion to the active form, dexamethasone, is crucial for its therapeutic effect. The rate of this hydrolysis can vary between species. fao.org
Distribution Studies within Animal Tissues and Biological Fluids
The distribution of dexamethasone, the active metabolite of this compound, has been studied in various animal tissues and biological fluids.
Tissue Distribution Profiles in Animal Models
Following administration, dexamethasone distributes into various tissues. In rats , studies using radiolabeled dexamethasone have shown its distribution throughout the body. fao.org A physiologically based pharmacokinetic (PBPK) model in rats revealed that dexamethasone extensively partitions into the liver, with tissue partition coefficients (Kp) for most other tissues ranging between 0.1 and 1.5. nih.gov Interestingly, adipose tissue showed very limited distribution. nih.gov
In cattle , after intravenous administration of dexamethasone, residue levels were found in the liver, while no detectable levels were found in muscle tissue. fao.org
Protein Binding Dynamics in Animal Plasma
Dexamethasone, the active form of this compound, binds to plasma proteins, which influences its distribution and availability to target tissues. In vitro studies have shown that the extent of protein binding varies across species. inchem.org
The binding of dexamethasone to plasma proteins has been reported to be approximately:
85% in rats inchem.org
74% in cows inchem.org
73% in dogs inchem.org
Dexamethasone primarily binds to the albumin fraction in plasma. inchem.org Synthetic glucocorticoids like dexamethasone generally bind less avidly to plasma proteins compared to natural corticosteroids. vin.com This lower binding affinity can contribute to a longer duration of biological action. vin.com
Interactive Data Table: In Vitro Plasma Protein Binding of Dexamethasone in Various Species
| Animal Species | Percentage of Protein Binding |
| Rat | ~85% inchem.org |
| Cow | ~74% inchem.org |
| Dog | ~73% inchem.org |
Biotransformation and Metabolic Pathways in Animal Models
This compound is an ester prodrug that requires hydrolysis to release the pharmacologically active dexamethasone. fao.org This biotransformation is a critical step in its mechanism of action.
Studies have demonstrated that dexamethasone esters are rapidly hydrolyzed in serum. inchem.org In rats and rabbits , the hydrolysis of dexamethasone 21-isonicotinate is particularly rapid, with 90% and 99% of the ester being hydrolyzed within 10 minutes, respectively. fao.orginchem.org
Following hydrolysis, dexamethasone undergoes further metabolism. In rats , the biotransformation is comparable to that in humans and primarily involves hydroxylation to 6-hydroxy-dexamethasone and 20-dihydro-dexamethasone. inchem.org One study identified a polar metabolite in the urine of rats, likely 6-hydroxy-dexamethasone, which accounted for about 10% of the administered radioactivity. fao.org
In horses , the predominant metabolic pathways for dexamethasone involve hydroxylation at the C6 position, with minor oxidation pathways at C11 and C17, and reduction at C20. fao.org Metabolites identified include dexamethasone glucuronide, 6-hydroxydexamethasone, 17-oxodexamethasone, 11-dehydrodexamethasone (B8821062), and 20-dihydrodexamethasone. fao.org
In pigs , studies with a different dexamethasone ester showed that a significant portion of the radioactivity was tentatively identified as 6-hydroxydexamethasone. fao.org
The metabolism of dexamethasone can also occur in the liver. In ruminants, it is thought to be mainly hydroxylated at the 6-position and reduced at the 3-carbonyl group, with both the parent drug and its metabolites undergoing glucuronidation or sulphation. researchgate.net
Identification of this compound Metabolites in Animal Systems
This compound is rapidly hydrolyzed in vivo by esterases to the active moiety, dexamethasone, and isonicotinic acid. fao.org This conversion is a critical first step in its metabolism. Studies in various animal models, including rats, rabbits, and cattle, have demonstrated this rapid hydrolysis. fao.org For instance, in vitro studies using rat and rabbit serum showed that approximately 90% of dexamethasone 21-isonicotinate was hydrolyzed within 10 minutes. fao.org Following this initial hydrolysis, the resulting dexamethasone undergoes further metabolism.
Once dexamethasone is released, it is subject to several metabolic transformations. The primary metabolites identified across different animal species include hydroxylated and reduced derivatives. In horses, identified metabolites include dexamethasone glucuronide, 6-hydroxydexamethasone, 17-oxodexamethasone, 11-dehydrodexamethasone, and 20-dihydrodexamethasone. fao.org Similarly, in rats, 6-hydroxydexamethasone and 20-dihydrodexamethasone have been identified as major metabolites. inchem.org The biotransformation process in rats and humans shows considerable similarity, primarily involving hydroxylation. inchem.org
The liver is the principal site of dexamethasone metabolism, where cytochrome P450 enzymes, particularly the CYP3A subfamily, play a significant role in the hydroxylation process. nih.govfrontiersin.org The specific metabolites and their proportions can vary between species. For example, 6-hydroxylation is a major pathway in hamsters and male rats, while other species may exhibit different primary routes. nih.gov
Major Metabolic Routes of Dexamethasone in Animal Systems (e.g., hydroxylation, reduction)
The metabolism of dexamethasone, following the hydrolysis of this compound, proceeds through several key pathways in animal systems. The most prominent of these are hydroxylation and reduction.
Hydroxylation: This is a major metabolic route for dexamethasone in numerous animal species. europa.eu The primary site of hydroxylation is the 6-position of the steroid ring, leading to the formation of 6-hydroxydexamethasone. fao.orgeuropa.eu This metabolite has been identified in rats, horses, and is considered a major metabolite in humans as well. fao.orginchem.org The enzyme responsible for this reaction is primarily from the cytochrome P450 3A (CYP3A) family. nih.gov In vitro studies with liver microsomes from various species, including hamsters, rats, and humans, have confirmed the role of CYP3A in 6-hydroxylation. nih.gov
Reduction: Another significant metabolic pathway is the reduction of the 20-keto group on the side chain, resulting in the formation of 20-dihydrodexamethasone. fao.orginchem.org This metabolite has been detected in the urine of rats and horses following dexamethasone administration. fao.org
Other Metabolic Pathways: In addition to hydroxylation and reduction, other minor metabolic routes have been observed in some animal species. These include oxidation at the C11 and C17 positions. fao.org In horses, for example, 17-oxodexamethasone and 11-dehydrodexamethasone have been identified as metabolites. fao.org Furthermore, at higher doses in some species, an alternative pathway involving epoxidation has been suggested. inchem.org Conjugation reactions, such as glucuronidation, also occur, forming more water-soluble metabolites that are more easily excreted. fao.org
The following table summarizes the major metabolic routes and the resulting metabolites of dexamethasone in different animal models.
| Animal Model | Major Metabolic Route(s) | Key Metabolites Identified |
| Rat | Hydroxylation, Reduction | 6-hydroxydexamethasone, 20-dihydrodexamethasone fao.orginchem.org |
| Horse | Hydroxylation, Oxidation, Reduction, Glucuronidation | 6-hydroxydexamethasone, 17-oxodexamethasone, 11-dehydrodexamethasone, 20-dihydrodexamethasone, Dexamethasone glucuronide fao.org |
| Cattle | Hydroxylation | 6-hydroxydexamethasone (major) researchgate.net |
| Dog | Hydroxylation | Primarily 6-hydroxy and 20-dihydro derivatives inchem.org |
| Hamster | Hydroxylation | 6-hydroxydexamethasone (most extensive) nih.gov |
Elimination and Excretion Mechanisms in Animal Models
Following metabolism, dexamethasone and its metabolites are eliminated from the body through various excretory pathways, primarily via urine and feces. The relative contribution of each pathway can differ among animal species.
In rats administered radiolabeled dexamethasone, a significant portion of the dose is excreted in both urine and feces. fao.orginchem.org For instance, one study in Wistar rats showed that within 96 hours of intraperitoneal administration, approximately 30% of the radioactive dose was excreted in the urine and 44% in the feces. inchem.org Another study with oral administration to rats found 31% of the dose in urine and 25% in feces within four days. fao.org The majority of the excreted radioactivity in urine is in an unconjugated form. fao.org
In horses, urine is a major route of excretion for dexamethasone and its metabolites. fao.org Studies have shown that the concentration of dexamethasone in urine can be 4 to 15 times higher than in plasma. slu.seslu.se
In cattle, both urine and milk are important excretion routes. Following intravenous administration, dexamethasone passes into the milk. researchgate.net The elimination half-life of dexamethasone in milk is similar to that in plasma. fao.org Studies on lactating cows have shown that dexamethasone residues can be detected in milk for a period after administration. cgfarad.ca The liver is identified as the target tissue with the slowest depletion rate of residues. europa.eu
The following table provides a summary of the elimination and excretion characteristics of dexamethasone in different animal models.
| Animal Model | Primary Excretion Routes | Key Findings |
| Rat | Urine and Feces | ~30-44% excreted in urine and ~25-44% in feces within 96 hours. fao.orginchem.org |
| Horse | Urine | Urine concentrations are significantly higher than plasma concentrations. slu.seslu.se |
| Cattle | Urine and Milk | Excreted in milk with a half-life similar to plasma. fao.orgresearchgate.net Liver shows the slowest residue depletion. europa.eu |
| Dog | Urine and Feces | Rapid excretion in urine and feces. inchem.org |
Pharmacokinetic Modeling and Allometric Scaling in Preclinical Species
Pharmacokinetic modeling and allometric scaling are essential tools in preclinical drug development to understand and predict the behavior of a drug in different species, including extrapolation to humans.
Compartmental Modeling Approaches (e.g., Two-Compartment Models)
Compartmental models are mathematical models used to describe the distribution and elimination of a drug in the body. For dexamethasone, two-compartment models have been frequently used to characterize its pharmacokinetics in various animal species. nih.govnih.gov
A two-compartment model typically describes the body as a central compartment (representing blood and highly perfused tissues) and a peripheral compartment (representing less perfused tissues). Following intravenous administration, the drug distribution is characterized by two phases: a rapid distribution phase (alpha phase) and a slower elimination phase (beta phase).
In cattle, the disposition kinetics of dexamethasone following intravenous administration of both dexamethasone alcohol and dexamethasone 21-isonicotinate solution were well-described by a two-compartment open model. nih.gov The elimination half-lives were found to be similar for both formulations. nih.gov In horses, a two-compartment model was also used to fit the dexamethasone concentration-time data. nih.gov
The following table presents pharmacokinetic parameters of dexamethasone derived from two-compartment modeling in different animal species.
| Species | Formulation | Model | Elimination Half-life (t½β) | Volume of Distribution (Vd) | Clearance (CL) |
| Cattle | Dexamethasone alcohol (IV) | Two-compartment | 335 min nih.gov | 1.18 L/kg fao.org | 0.196 L/h/kg fao.org |
| Cattle | Dexamethasone 21-isonicotinate (IV solution) | Two-compartment | 291 min nih.gov | - | - |
| Horse | Dexamethasone sodium phosphate (B84403) (IV) | Two-compartment | 2.4 h (median) slu.se | 1.58 L/kg (median, at steady state) slu.seslu.se | 0.51 L·h-1·kg-1 (median) slu.seslu.se |
| Dog | Dexamethasone alcohol (IV) | - | 120-140 min nih.gov | - | - |
| Dog | Dexamethasone 21-isonicotinate (IV solution) | - | 120-140 min nih.gov | - | - |
Allometric Scaling for Interspecies Extrapolation in Research
Allometric scaling is a method used to extrapolate pharmacokinetic parameters from animal species to humans based on the relationship between physiological variables and body size. allucent.com This approach is a valuable tool in drug development for predicting human pharmacokinetics from preclinical data. allucent.compage-meeting.org
For dexamethasone, allometric scaling has been applied to predict its pharmacokinetic parameters across different species. nih.govnih.gov The clearance (CL) of a drug often scales with body weight (BW) according to the power equation: CL = a * BW^b, where 'a' is the allometric coefficient and 'b' is the allometric exponent. nih.gov
A meta-analysis of dexamethasone pharmacokinetic parameters from 11 different species found a reasonable correlation between the logarithm of clearance and the logarithm of body weight, with an R² value of 0.91. nih.govnih.gov However, there was moderate variability in the reported clearance values. nih.govnih.gov The distribution parameters of dexamethasone were found to be largely conserved across most species. nih.govnih.gov
Minimal physiologically-based pharmacokinetic (mPBPK) models, which incorporate physiological parameters, have also been used in conjunction with allometric scaling to improve the prediction of dexamethasone pharmacokinetics across species. nih.govnih.gov These models have shown success in capturing the pharmacokinetic profiles of dexamethasone in multiple species. nih.govresearchgate.net
The use of allometric scaling can help in making go/no-go decisions for drug candidates and in designing first-in-human studies. allucent.com
Pharmacodynamics and Molecular Mechanisms of Action in Preclinical and in Vitro Systems
Glucocorticoid Receptor (GR) Binding and Activation Mechanisms
The biological effects of dexamethasone (B1670325) are initiated by its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of transcription factors that is expressed in almost all human cells. mdpi.comfrontiersin.org
As a potent glucocorticoid agonist, dexamethasone diffuses across the cell membrane and binds with high affinity to specific cytoplasmic glucocorticoid receptors. ncats.iopharmgkb.org The structure of dexamethasone is very similar to that of the endogenous glucocorticoid, cortisol, allowing it to fit snugly within the ligand-binding domain of the receptor. rcsb.org Synthetic glucocorticoids like dexamethasone often exhibit increased GR affinity and a longer duration of biological action compared to natural corticosteroids. vin.com The binding affinity of dexamethasone is considered a reference point for other glucocorticoids, with its relative receptor affinity (RRA) often set at a standard of 100. nih.govresearchgate.net This high-affinity binding is the critical first step that triggers a cascade of molecular events. rcsb.org
Upon ligand binding in the cytoplasm, the glucocorticoid receptor (GR) undergoes a conformational change, dissociating from a complex of chaperone proteins, including heat shock proteins (HSPs). pharmgkb.orgfrontiersin.org This activated ligand-receptor complex then translocates into the cell nucleus. pharmgkb.orgpharmacompass.com This process is an active one, involving transport machinery of the cell. frontiersin.org The activated GR complex interacts with importins and is transported along the microtubule network towards a nuclear pore, through which it enters the nucleus. frontiersin.org Studies using guinea pig cochlear cells and Hensen cells have demonstrated that dexamethasone treatment induces the translocation of the GR from the cytoplasm into the nucleus. nih.gov Inside the nucleus, the GR complex is able to directly interact with DNA to modulate gene expression. pharmgkb.orgfrontiersin.org
Once inside the nucleus, the primary mechanism of GR action is the modulation of gene transcription. cymitquimica.comijpsjournal.com The activated GR complex, often as a homodimer, binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. pharmgkb.orgfarmacoinc.com This interaction can either increase (transactivation) or decrease (transrepression) the rate of transcription of GC-responsive genes. frontiersin.org
The anti-inflammatory effects of dexamethasone are largely mediated by:
Transactivation of genes encoding anti-inflammatory proteins.
Transrepression of genes encoding pro-inflammatory proteins. This can occur through direct GR binding to negative GREs (nGREs) or, more commonly, through protein-protein interactions where the GR interferes with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammatory gene expression. frontiersin.orgresearchgate.net
By controlling the expression of a wide array of genes, the GR effectively orchestrates the cellular response to inflammation. frontiersin.orgpharmgkb.org
Nuclear Translocation of Glucocorticoid Receptor Complexes
Anti-Inflammatory Signaling Pathways Modulated by Dexamethasone Isonicotinate (B8489971) (or its active form)
The activation of the glucocorticoid receptor by dexamethasone leads to the broad suppression of inflammatory responses by targeting key signaling pathways. vetscraft.com This includes reducing the expression of inflammatory mediators and inhibiting the activity of enzymes central to the inflammatory cascade. pharmgkb.orgpharmacompass.com
A cornerstone of dexamethasone's anti-inflammatory action is its ability to inhibit the synthesis and release of a wide range of pro-inflammatory cytokines and chemokines. pharmgkb.org It effectively suppresses potent mediators of inflammation at the transcriptional level. mdpi.com In vitro studies on peripheral blood mononuclear cells (PBMCs) and other cell types have consistently shown that dexamethasone significantly reduces the production of key cytokines. nih.govresearchgate.net
This suppression targets multiple inflammatory signaling molecules, including:
Tumor Necrosis Factor-alpha (TNF-α) researchgate.netoncotarget.comnih.gov
Interleukin-1 beta (IL-1β) nih.govoncotarget.comfrontiersin.org
Interleukin-6 (IL-6) nih.govresearchgate.netnih.gov
Interferon-gamma (IFN-γ) nih.govresearchgate.netnih.gov
Dexamethasone has been shown to inhibit cytokine production in response to various stimuli, such as lipopolysaccharide (LPS) and viral components. oncotarget.comfrontiersin.org For instance, in studies on PBMCs from COVID-19 patients, dexamethasone efficiently diminished IL-1β and IL-6 responses to multiple inflammatory triggers. nih.gov
| Cytokine/Chemokine | Observed Effect of Dexamethasone | Reference |
|---|---|---|
| TNF-α | Significantly reduced expression and release | researchgate.netoncotarget.comnih.gov |
| IL-1β | Inhibited production and secretion | nih.govoncotarget.comfrontiersin.org |
| IL-6 | Dose-dependent inhibition of production | nih.govresearchgate.netnih.gov |
| IFN-γ | Suppressed production in stimulated immune cells | nih.govresearchgate.netnih.gov |
| RANTES (CCL5) | Strongly inhibited (>80%) TNF-α–induced secretion | arvojournals.org |
| IL-2 | Decreased production in mononuclear cells | pharmgkb.orgresearchgate.net |
Beyond cytokine suppression, dexamethasone modulates the activity of crucial enzymes involved in the synthesis of inflammatory mediators.
Phospholipase A2 (PLA2): One of the fundamental anti-inflammatory mechanisms of corticosteroids is the inhibition of Phospholipase A2. researchgate.net By inducing the synthesis of proteins like lipocortin-1 (annexin A1), dexamethasone indirectly inhibits PLA2 activity. This action prevents the release of arachidonic acid from cell membrane phospholipids, thereby blocking the synthesis of prostaglandins (B1171923) and leukotrienes, which are powerful mediators of inflammation. researchgate.net
Cyclooxygenase-2 (COX-2): Dexamethasone inhibits the expression of COX-2, the inducible enzyme responsible for producing prostaglandins at sites of inflammation. pharmgkb.org It has been found to destabilize COX-2 messenger RNA (mRNA), preventing its translation into a functional enzyme. pharmgkb.org Some research also suggests that isonicotinic acid derivatives, the chemical family to which dexamethasone isonicotinate belongs, may have direct inhibitory effects on the COX-2 enzyme. nih.gov
Inducible Nitric Oxide Synthase (iNOS): Dexamethasone also suppresses the expression of iNOS, the enzyme that produces large quantities of nitric oxide (NO) during an inflammatory response. Overproduction of NO by iNOS contributes to vasodilation, tissue damage, and potentiation of the inflammatory cascade. By inhibiting iNOS gene expression, dexamethasone reduces these effects.
| Enzyme | Mechanism of Inhibition by Dexamethasone (active form) | Reference |
|---|---|---|
| Phospholipase A2 (PLA2) | Indirectly inhibited via induction of lipocortin-1, preventing arachidonic acid release. | researchgate.net |
| Cyclooxygenase-2 (COX-2) | Inhibits gene expression and destabilizes mRNA. | pharmgkb.org |
| Inducible Nitric Oxide Synthase (iNOS) | Suppresses gene expression, reducing inflammatory NO production. | pharmgkb.org |
Upregulation of Anti-inflammatory Proteins (e.g., Annexin A1/Lipocortin-1)
A primary mechanism of action for dexamethasone is the upregulation of anti-inflammatory proteins, most notably Annexin A1, also known as Lipocortin-1. nih.govpatsnap.com Glucocorticoids like dexamethasone regulate the synthesis and release of Annexin A1 in many cell types. nih.gov This protein plays a crucial role in mediating the anti-inflammatory effects of glucocorticoids. nih.govfrontiersin.org
Studies have shown that dexamethasone induces the expression of Annexin A1. nih.gov For instance, in human lung epithelial cells (A549), dexamethasone, along with IL-6, causes the translocation of Annexin A1 to the cell surface and its subsequent secretion. frontiersin.orgmdpi.com This externalized Annexin A1 can then act in an autocrine or paracrine manner to suppress inflammatory responses. nih.govfrontiersin.org
Furthermore, research on U-937 cells, a human monocytic cell line, demonstrated that dexamethasone causes a time-dependent translocation of Lipocortin 1 from the cytoplasm to the cell membrane. nih.gov This movement is a precursor to its release, and since extracellular Lipocortin 1 possesses anti-inflammatory properties, this process is considered a key part of the mechanism of action for glucocorticoids. nih.gov The induction of Annexin A1 by glucocorticoids like dexamethasone is a critical step in inhibiting leukocyte migration and the production of pro-inflammatory mediators. nih.govmdpi.com
Interference with Key Signaling Pathways (e.g., NF-κB, MAPK, JNK)
Dexamethasone exerts significant influence over key intracellular signaling pathways that are central to the inflammatory response, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and c-Jun N-terminal Kinase (JNK). patsnap.com
NF-κB Pathway: The NF-κB pathway is a critical regulator of genes involved in inflammation and immune responses. jmb.or.kr Dexamethasone inhibits NF-κB activity, thereby reducing the production of pro-inflammatory cytokines. patsnap.compharmacompass.com It promotes the expression of inhibitor proteins like IκB, which keep NF-κB sequestered in the cytoplasm, preventing it from activating pro-inflammatory gene transcription in the nucleus. patsnap.com However, some studies in specific cell types, such as rotator cuff tenocytes, have shown that dexamethasone pretreatment did not prevent the degradation of IκB or the subsequent increase in NF-κB binding activity when stimulated with TNF-α. jmb.or.kr In a study on horses with recurrent airway obstruction, treatment with this compound did not affect NF-κB activity in bronchial epithelial cells when the animals were kept in an antigen-rich environment. researchgate.net
MAPK and JNK Pathways: The MAPK signaling cascades, which include the p38 MAPK and JNK pathways, are also targeted by dexamethasone. patsnap.com Dexamethasone has been shown to inhibit the function of p38 MAPK. nih.gov This inhibition is, at least in part, mediated by the induction of MAPK Phosphatase 1 (MKP-1), a potent inhibitor of p38. nih.gov The induction of MKP-1 by dexamethasone occurs in a dose-dependent manner and leads to the destabilization of mRNAs for inflammatory mediators like cyclooxygenase-2. nih.gov While the direct effects on the JNK pathway are part of its broader interference with MAPK signaling, the inhibition of these pathways collectively contributes to the suppression of inflammatory cell migration and cytokine production. patsnap.com
Immunomodulatory Effects in Preclinical Models and Cell Cultures
This compound demonstrates a wide range of immunomodulatory effects in both animal models and cell culture systems. pharmacompass.comnih.gov These effects are crucial to its therapeutic action in inflammatory and autoimmune conditions.
Impact on Immune Cell Proliferation and Apoptosis (e.g., lymphocytes, monocytes/macrophages)
Dexamethasone has a significant impact on the proliferation and survival of various immune cells. It is known to suppress the proliferation of lymphocytes and can induce apoptosis (programmed cell death) in these cells. patsnap.comnih.gov
In vitro studies have shown that dexamethasone can induce apoptosis in mature human T lymphocytes, a process that is dependent on the cell cycle. nih.gov However, this susceptibility to apoptosis can be reversed by T cell receptor activation. nih.gov In contrast, some glucocorticoids have been found to inhibit neutrophil apoptosis. pharmacompass.com
The effect on proliferation has been observed in rat splenic leukocytes, where dexamethasone suppressed Concanavalin A-induced cell proliferation in a concentration-dependent manner. koreascience.kr This suppressive effect was mediated, at least in part, by Lipocortin 1. koreascience.kr While high doses of dexamethasone can induce apoptosis in some cell types, its primary immunosuppressive effect often stems from the inhibition of proliferation and activation of immune cells like lymphocytes and macrophages. patsnap.comresearchgate.net
Modulation of Leukocyte Subpopulations and Their Functions (e.g., neutrophils, T-cell subsets)
This compound alters the numbers and functions of various leukocyte subpopulations. A common finding in animal studies is the induction of a "stress leukogram," characterized by neutrophilia (increased neutrophils), lymphopenia (decreased lymphocytes), and eosinopenia (decreased eosinophils). nih.govvin.com
In a study on postpartum dairy cows, a single injection of dexamethasone-21-isonicotinate led to a significant, though transient, increase in the number of circulating neutrophils. nih.govresearchgate.net Conversely, it caused a decrease in the total count of CD8+ lymphocytes and both the total number and percentage of WC1+ lymphocytes in Hereford steers. nih.gov The same study noted an increased percentage of CD4+ lymphocytes. nih.gov
Functional changes are also observed. For instance, in vitro chemotaxis of peripheral blood neutrophils was increased by dexamethasone treatment in cattle. nih.gov However, a study in horses with recurrent airway obstruction found that while dexamethasone improved lung function, it did not significantly decrease the percentage of neutrophils in bronchoalveolar lavage fluid when the horses remained in an antigen-rich environment, suggesting that the local inflammatory environment can influence the drug's efficacy. researchgate.net In cats, dexamethasone treatment resulted in neutrophilia and monocytosis but with reduced phagocytic activity. researchgate.net
Table 1: Effects of this compound on Leukocyte Subpopulations in Animal Studies
| Animal Model | Leukocyte Subpopulation | Observed Effect | Reference |
|---|---|---|---|
| Dairy Cows | Neutrophils | Significant transient increase in peripheral blood | nih.govresearchgate.net |
| Dairy Cows | Lymphocytes (CD18 expression) | Significant transient reduction in expression intensity | nih.gov |
| Hereford Steers | Neutrophils | Neutrophilia | nih.gov |
| Hereford Steers | Lymphocytes | Lymphopenia | nih.gov |
| Hereford Steers | CD4+ Lymphocytes | Elevated percentage | nih.gov |
| Hereford Steers | CD8+ Lymphocytes | Decreased total count | nih.gov |
| Cats | Neutrophils | Neutrophilia with reduced phagocytic activity | researchgate.net |
| Cats | Monocytes | Monocytosis with reduced phagocytic activity | researchgate.net |
Effects on Phagocytic Activity of the Reticulo-endothelial System in Animal Models
The reticulo-endothelial system (RES), now more commonly known as the mononuclear phagocyte system, is crucial for clearing pathogens and cellular debris. physio-pedia.comksumsc.com Dexamethasone has been shown to influence the phagocytic activity of this system.
Early research indicated that dexamethasone can affect the phagocytic activity of the RES. nih.gov A study in mice investigated the effect of this compound on the phagocytic activity of the RES during experimental bacterial infections. nih.gov In vitro studies on sheep alveolar macrophages, a key component of the pulmonary defense system, showed that while some glucocorticoids significantly reduced phagocytic capability, the effect of this compound was less marked. scispace.com In cats, dexamethasone treatment led to reduced phagocytic activity of neutrophils and monocytes. researchgate.net These findings suggest that the impact of this compound on phagocytosis can be variable depending on the specific cell type and experimental conditions.
Influence on Cytokine Production by Immune Cells
A cornerstone of dexamethasone's anti-inflammatory and immunosuppressive action is its profound ability to inhibit the production of a wide array of cytokines. mdpi.commdpi.com By binding to glucocorticoid receptors, dexamethasone downregulates the transcription of genes that code for pro-inflammatory cytokines. patsnap.commdpi.com
In vitro studies using human peripheral blood mononuclear cells (PBMCs) and whole blood cell cultures have consistently demonstrated that dexamethasone significantly inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). frontiersin.orgnih.gov It also suppresses the secretion of lymphokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). nih.gov
Interestingly, some research suggests that dexamethasone may preferentially suppress certain types of immune responses. Studies have shown that the inhibition of cytokine secretion by dexamethasone is more pronounced for Th1-type cytokines (like IFN-γ) compared to Th2-type cytokines (like Interleukin-4 and Interleukin-10). nih.govnih.gov This differential effect supports the hypothesis that glucocorticoids can induce a shift from a Th1 to a Th2 cytokine profile, which has significant implications for the management of various immune-mediated diseases. nih.govnih.gov
Table 2: Influence of Dexamethasone on Cytokine Production in In Vitro Systems
| Cytokine | Cell System | Stimulus | Observed Effect | Reference |
|---|---|---|---|---|
| IL-1β, IL-6, IL-1Ra | Healthy Human PBMCs | SARS-CoV-2 | Diminished production | frontiersin.org |
| IL-1β, IL-6, TNF-α, IL-8 | Human Whole Blood Cells | LPS | Significant inhibition | nih.gov |
| IL-2, IFN-γ | Human Whole Blood Cells | PHA | Significant inhibition | nih.gov |
| IL-4, IL-10 | Human Whole Blood Cells | PHA | Less inhibition compared to IFN-γ | nih.gov |
| IFN-γ | Tetanus-stimulated Human PBMCs | Tetanus Toxoid | Decreased production | nih.gov |
| IL-4, IL-10 | Tetanus-stimulated Human PBMCs | Tetanus Toxoid | Increased production | nih.gov |
Cellular Responses in Specific Preclinical Cell Lines and Tissues
Detailed research specifically investigating the cellular responses to the ester compound this compound is limited. The majority of in vitro and preclinical studies focus on its active form, dexamethasone. This compound itself has been evaluated in broader toxicological studies, where repeated oral administration in rats and dogs resulted in typical corticosteroid pharmacodynamic effects like atrophy of the thymus and adrenal glands, but without severe target organ toxicity. jvpharma.eu It was found to be non-mutagenic in both in vitro (Ames test) and in vivo (rat bone marrow micronucleus assay) assessments. jvpharma.eu
There is a lack of specific research on the modulation of mesenchymal stem cell (MSC) immunomodulatory functions by this compound. The interaction between glucocorticoids and MSCs has been explored using dexamethasone. One study investigating the effect of dexamethasone on induced pluripotent stem cell-derived mesenchymal stem cells (iPSC-MSCs) found that dexamethasone did not significantly affect their immunomodulatory function either in vitro or in vivo. nih.govnih.gov In vitro, dexamethasone did not interfere with the ability of iPSC-MSCs to suppress the proliferation of peripheral blood mononuclear cells. nih.govnih.gov Similarly, in a mouse model of contact hypersensitivity, the co-administration of dexamethasone with iPSC-MSCs did not hinder the therapeutic effect of the stem cells. nih.gov These findings suggest a neutral interaction between dexamethasone and iPSC-MSCs in immunomodulation, but data specifically for this compound is absent. nih.gov
Preclinical Metabolic Investigations of Dexamethasone Isonicotinate
Influence on Glucose Metabolism in Animal Models
Studies in animal models have consistently demonstrated that dexamethasone (B1670325) isonicotinate (B8489971) administration leads to significant alterations in glucose homeostasis. The primary observed effect is an increase in circulating blood glucose levels, a characteristic action of glucocorticoids. tiho-hannover.de
In a study involving early lactation heifers, a single intramuscular injection of dexamethasone-21-isonicotinate resulted in a significant elevation of plasma glucose concentrations two days post-treatment. nih.gov Similarly, research on German Holstein cows, which had undergone surgical correction for left abomasal displacement, showed that treatment with dexamethasone-21-isonicotinate led to significantly higher plasma glucose levels on the first day after administration compared to a saline-treated control group. nih.gov Further research in postpartum dairy cows confirmed these findings, with a single injection causing a notable increase in blood glucose. nih.gov This hyperglycemic effect is attributed to the broader impact of glucocorticoids on glucose production and metabolism. tiho-hannover.de Mechanistic models propose that dexamethasone stimulates processes such as glycogenolysis, which contributes to the observed rise in blood glucose. kobv.de
Table 1: Effects of Dexamethasone Isonicotinate on Glucose Metabolism in Animal Models
| Animal Model | Key Findings | Reference |
| Swedish Crossbred Heifers | Significant increase in plasma glucose concentrations 2 days after injection. | nih.gov |
| German Holstein Cows | Higher plasma glucose concentrations on day 1 post-treatment compared to controls. | nih.gov |
| Postpartum Dairy Cows | Significant increases in plasma glucose observed on the second day following treatment. | nih.gov |
Effects on Insulin (B600854) Dynamics in Animal Models
Concurrent with its effects on glucose, this compound profoundly influences insulin dynamics, primarily by inducing a state of insulin resistance.
In the study on Swedish crossbred heifers, administration of dexamethasone-21-isonicotinate led to significantly increased plasma insulin concentrations at both two and four days after the injection. nih.gov This hyperinsulinemia was also observed in German Holstein cows, where plasma insulin was higher on day one post-treatment. nih.gov Crucially, this study utilized the hyperinsulinemic-euglycemic clamp (HEC) technique, a gold standard for assessing insulin sensitivity. The results revealed a decreased steady-state glucose infusion rate (SSGIR) and a reduced insulin sensitivity index (ISI) in the treated cows, providing direct evidence that dexamethasone decreases whole-body insulin sensitivity. nih.govresearchgate.net The increase in insulin levels is a compensatory response to the reduced sensitivity of peripheral tissues to insulin's glucose-lowering effects. kobv.denih.gov This induced state of insulin resistance is a key mechanism underlying the metabolic impact of the compound. tiho-hannover.de
Table 2: Effects of this compound on Insulin Dynamics in Animal Models
| Animal Model | Key Findings | Reference |
| Swedish Crossbred Heifers | Significant increases in plasma insulin concentrations 2 and 4 days after injection. | nih.gov |
| German Holstein Cows | Higher plasma insulin concentrations on day 1 post-treatment. Decreased insulin sensitivity index (ISI) and steady-state glucose infusion rate (SSGIR). | nih.gov |
| Postpartum Dairy Cows | Significant increases in plasma insulin observed on the second day following treatment. | nih.gov |
Hepatic Metabolic Changes and Lipid Homeostasis in Animal Studies
The influence of this compound extends to hepatic metabolism and the regulation of lipid homeostasis, though findings can vary between studies and animal models. Glucocorticoids are known to cause significant alterations in fat and protein metabolism. defra.gov.uk
In a study with heifers in early lactation, a single dose of dexamethasone-21-isonicotinate did not produce significant effects on the concentrations of non-esterified fatty acids (NEFA) and beta-hydroxybutyrate (BHBA) in the blood, nor did it alter the triacylglycerol (TAG) content of the liver. nih.gov In contrast, a study conducted on German Holstein cows after surgery for abomasal displacement found that treatment with dexamethasone-21-isonicotinate resulted in a significantly greater decrease in hepatic TAG content compared to the control group. nih.gov The same study also noted a reduced suppressive effect of insulin on plasma NEFA concentrations, indicating an alteration in lipid mobilization regulation. nih.gov The mobilization of triglycerides from adipose tissue typically increases plasma NEFA, which are then taken up by the liver for re-esterification into TAG, a process that can lead to hepatic lipidosis if imbalanced. tiho-hannover.de Other research involving dexamethasone has shown it can modulate the lipid composition and fluidity of cellular membranes in rats. nih.gov
Table 3: Effects of this compound on Hepatic and Lipid Metabolism in Animal Models
| Animal Model | Effect on Hepatic Triacylglycerol (TAG) | Effect on Blood Lipids (NEFA, BHBA) | Reference |
| Swedish Crossbred Heifers | No significant effect on liver TAG content. | No significant effect on NEFA or BHBA concentrations. | nih.gov |
| German Holstein Cows | Significantly greater decrease in hepatic TAG content compared to controls. | Decreased insulin-stimulated suppression of NEFA. | nih.gov |
Formulation Science and Drug Delivery Research for Preclinical Applications
Development of Research Formulations and Their Impact on Preclinical Pharmacokinetics
Preclinical investigations have demonstrated that when Dexamethasone (B1670325) isonicotinate (B8489971) is administered as a solution, it is rapidly absorbed, leading to quick onset of action. In contrast, suspension formulations are designed to provide a slower, more sustained release of the active compound from the injection site. This depot effect results in a prolonged therapeutic window, which can be advantageous for certain clinical applications.
A notable study in dogs highlighted these differences. When administered intramuscularly as a solution, Dexamethasone isonicotinate was absorbed relatively quickly, with peak plasma concentrations observed within 30 to 40 minutes. Current time information in Nyong-et-Kellé, CM. However, the bioavailability was limited to approximately 40%. Current time information in Nyong-et-Kellé, CM. Conversely, when administered as an intramuscular suspension, dexamethasone (the active metabolite) was not detected in the plasma, suggesting a very slow and prolonged absorption phase from the injection site. Current time information in Nyong-et-Kellé, CM. This was further evidenced by the sustained suppression of plasma hydrocortisone (B1673445) levels for an extended period. Current time information in Nyong-et-Kellé, CM.
Similar findings have been observed in other animal models, such as cattle. Following intramuscular administration of a this compound solution, peak plasma concentrations were reached in approximately 3 to 4 hours, with a bioavailability of around 70%. google.com As with the canine model, the suspension form resulted in undetectable plasma levels of dexamethasone, indicating a long absorption phase. google.com
The hydrolysis of this compound to its active form, dexamethasone, is another critical pharmacokinetic aspect. This conversion is mediated by serum esterases and its rate varies across species. For instance, in vitro studies have shown that in rat and rabbit serum, the ester is hydrolyzed very rapidly, with 90% and 99% conversion within 10 minutes, respectively. ncats.io In human serum, this process is considerably slower. ncats.io The rapid in vivo hydrolysis following administration has been confirmed in cattle, where both intravenous and intramuscular administration of the isonicotinate ester led to the systemic availability of dexamethasone. fao.org
Interactive Table 1: Pharmacokinetic Parameters of this compound Formulations in Dogs (Intramuscular Administration)
| Formulation | Peak Plasma Concentration (Tmax) | Bioavailability | Notes |
| Solution | 30-40 minutes Current time information in Nyong-et-Kellé, CM. | ~40% Current time information in Nyong-et-Kellé, CM. | Rapid absorption with limited bioavailability. |
| Suspension | Not Applicable (Dexamethasone not detected in plasma) Current time information in Nyong-et-Kellé, CM. | Not Applicable (prolonged absorption) | Suggests a long absorption phase and sustained release. |
Advanced Drug Delivery Systems for Controlled Release in Animal Studies
While conventional formulations offer some degree of release modulation, advanced drug delivery systems are being explored to achieve more precise control over the release kinetics and to target the drug to specific sites of action. Research in this area for this compound is limited; however, studies on the parent compound, dexamethasone, provide valuable insights into potential strategies.
Nanoparticle Encapsulation and Release Kinetics
The encapsulation of corticosteroids into nanoparticles represents a promising approach for sustained and targeted drug delivery. Although specific research on the nanoencapsulation of this compound is not widely available, extensive studies have been conducted with dexamethasone and its other esters, such as dexamethasone phosphate (B84403).
These studies have utilized various types of nanoparticles, including those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). defra.gov.uk The encapsulation of dexamethasone within these nanoparticles can protect the drug from premature degradation and control its release over an extended period. defra.gov.uk The release kinetics from these nanoparticles typically follow a biphasic or triphasic pattern, characterized by an initial burst release followed by a slower, sustained release phase. nih.gov This release profile can be modulated by altering the polymer composition, particle size, and drug loading. nih.gov
For example, dexamethasone-loaded PLGA microparticles have been shown to provide sustained drug release in vitro, making them a potential candidate for local, long-term anti-inflammatory therapy. nih.gov The goal of such formulations is to maintain therapeutic drug concentrations at the target site while minimizing systemic exposure and potential side effects.
Conjugate Strategies for Targeted Delivery in Research Models
Drug conjugation involves chemically linking a drug molecule to a carrier, such as a polymer or a targeting ligand, to improve its pharmacokinetic properties and enable targeted delivery. As with nanoparticle research, specific studies on this compound conjugates are scarce. However, the conjugation of dexamethasone has been extensively investigated as a strategy to enhance its therapeutic index.
Polymer-drug conjugates, for instance, can increase the drug's half-life and promote its accumulation in inflamed tissues through the enhanced permeability and retention (EPR) effect. Various polymers, including polyethylene (B3416737) glycol (PEG) and natural polysaccharides, have been used to create dexamethasone conjugates. nih.govherts.ac.uk These conjugates are often designed with cleavable linkers that release the active drug in response to specific physiological conditions, such as changes in pH or the presence of certain enzymes at the target site. nih.gov
Another approach involves conjugating the drug to a targeting moiety, such as an antibody or a peptide, that specifically recognizes and binds to receptors overexpressed on target cells. This strategy has the potential to deliver the drug directly to the site of action, thereby increasing its efficacy and reducing off-target effects. While this has been explored for dexamethasone, its application to this compound in preclinical models remains an area for future research. mdpi.com
Interactive Table 2: Examples of Advanced Drug Delivery Systems for Dexamethasone (Parent Compound)
| Delivery System | Drug Form | Carrier Material | Key Findings in Preclinical Models |
| Nanoparticles | Dexamethasone | Poly(lactic-co-glycolic acid) (PLGA) | Sustained drug release, potential for local anti-inflammatory therapy. nih.gov |
| Nanoparticles | Dexamethasone Phosphate | Mesoporous Silica Nanoparticles | Controlled release, high drug loading capacity. google.com |
| Drug Conjugate | Dexamethasone | Poly-aspartate block copolymer | Potential for targeted delivery to inflamed tissues. google.com |
| Drug Conjugate | Dexamethasone | Chitosan | Slow in vitro release, suggesting potential for long-term delivery. |
Comparative Preclinical Pharmacological Studies
Comparison with Other Dexamethasone (B1670325) Esters Regarding Pharmacokinetic and Pharmacodynamic Profiles in Animal Models
Preclinical studies in animal models have been crucial in elucidating the pharmacokinetic and pharmacodynamic properties of dexamethasone isonicotinate (B8489971), particularly in comparison to other esterified forms of dexamethasone and dexamethasone alcohol. These esters are designed to modify the solubility and absorption rate of the parent compound, thereby altering the onset and duration of its action. worktribe.com Dexamethasone esters are typically hydrolyzed rapidly by esterases in the blood to release the active moiety, dexamethasone. fao.org Consequently, while the metabolism of the active drug is consistent, the pharmacokinetic profile is significantly influenced by the specific ester used, primarily due to differences in absorption from the injection site. fao.org
A key comparative study in mixed-breed dogs investigated the pharmacokinetics of dexamethasone alcohol and dexamethasone 21-isonicotinate. inchem.org When administered intravenously (IV) as a solution, both compounds exhibited similar disposition kinetics, described by a two-compartment open model. The elimination half-lives were comparable, measured at approximately 291 minutes for dexamethasone 21-isonicotinate and 335 minutes for dexamethasone alcohol, with no statistically significant differences in other pharmacokinetic parameters.
However, significant differences emerged following intramuscular (IM) administration. While the absorption of both compounds administered as a solution was rapid, with peak plasma concentrations occurring at 30-40 minutes, the bioavailability of dexamethasone 21-isonicotinate was markedly lower (40%) compared to dexamethasone alcohol (100%). inchem.orgresearchgate.net When dexamethasone 21-isonicotinate was given as an aqueous suspension via the IM route, dexamethasone was not detected in the plasma, suggesting a very prolonged absorption phase from the injection site, characteristic of a depot formulation. inchem.orgvin.com
Interactive Table 1: Comparative Pharmacokinetic Parameters of Dexamethasone Formulations in Dogs (1 mg/kg bw)
| Formulation | Route | Tmax (Peak Time) | Bioavailability (F) | Elimination Half-life | Notes |
|---|---|---|---|---|---|
| Dexamethasone Alcohol | IV | N/A | 100% | ~335 min | Data from Toutain et al., 1983. |
| Dexamethasone 21-Isonicotinate (Solution) | IV | N/A | ~100% | ~291 min | Data from Toutain et al., 1983. |
| Dexamethasone Alcohol (Solution) | IM | 30-40 min | 100% | - | Data from Toutain et al., 1983. inchem.org |
| Dexamethasone 21-Isonicotinate (Solution) | IM | 30-40 min | 40% | - | Data from Toutain et al., 1983. inchem.orgresearchgate.net |
| Dexamethasone 21-Isonicotinate (Suspension) | IM | N/A | - | - | Dexamethasone not detected in plasma, suggesting long absorption. inchem.org |
Studies in cattle have shown similar principles. Following IV injection, the isonicotinic acid ester is rapidly and completely hydrolyzed. fao.org A comparison of IV administration of dexamethasone and dexamethasone isonicotinate in dairy cows revealed plasma half-lives of 5.58 hours and 4.5 hours, respectively. uliege.beresearchgate.net Another study in cows reported that following IM administration of dexamethasone 21-isonicotinate, peak plasma concentrations of dexamethasone were reached at approximately 3 to 4 hours.
Pharmacodynamically, the primary effect measured is the suppression of endogenous cortisol production by the adrenal glands. In a study on cows receiving an IM dexamethasone 21-isonicotinate suspension, the suppression of adrenal gland function was assessed by measuring baseline and ACTH-stimulated cortisol concentrations. researchgate.net This confirms that despite variations in absorption kinetics, the ester delivers biologically active dexamethasone systemically to exert its glucocorticoid effects.
Relative Potency and Efficacy Assessments Against Other Glucocorticoids in Preclinical Assays
The potency of glucocorticoids is typically assessed by their anti-inflammatory activity in preclinical models. vin.com Dexamethasone, the active component of this compound, is a highly potent synthetic glucocorticoid. uliege.benih.gov Its anti-inflammatory potency has been compared to other corticosteroids, with hydrocortisone (B1673445) often serving as the benchmark. vin.com
In various assessments, dexamethasone is consistently shown to be significantly more potent than older glucocorticoids. For example, relative to hydrocortisone (with a potency value of 1), dexamethasone has a glucocorticoid (anti-inflammatory) potency of approximately 25 to 30, while prednisolone (B192156) is rated at 4. vin.comresearchgate.net This indicates that a much smaller dose of dexamethasone is required to produce the same degree of anti-inflammatory effect as hydrocortisone or prednisolone.
An in vitro assay using phytohemagglutinin-stimulated human lymphocyte transformation determined the relative potencies of hydrocortisone, prednisolone, and dexamethasone to be 1.00, 2.43, and 24.7, respectively. nih.gov This method provides an objective comparison of the intrinsic cellular activity of these compounds. nih.gov In assays using engineered human HeLa cells, triamcinolone (B434) acetonide was found to be three times more potent than dexamethasone in activating the glucocorticoid receptor. researchgate.net Conversely, dexamethasone exhibits minimal mineralocorticoid activity, which is responsible for salt and water retention—an advantage for synthetic glucocorticoids designed to maximize anti-inflammatory effects while minimizing this side effect. vin.comresearchgate.net
Interactive Table 2: Relative Potency of Systemic Glucocorticoids
| Compound | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency |
|---|---|---|
| Hydrocortisone (Cortisol) | 1 | 1 |
| Cortisone | 0.8 | 0.8 |
| Prednisolone | 4 | 0.25 |
| Dexamethasone | 25-30 | 0 |
| Triamcinolone Acetonide | 5 | 0 |
| Fluocinolone Acetonide | 25-30 | 0 |
Data sourced from comparative reviews. vin.comresearchgate.netresearchgate.net
Efficacy in preclinical models of inflammation has also been demonstrated. Potency is often evaluated in animal models by inducing granulomas with substances like croton oil or by implanting cotton pledgets. vin.com However, the route of administration can critically determine the observed efficacy in animal models. For instance, studies in mice have shown that topically or subcutaneously administered dexamethasone effectively inhibited inflammation in contact hypersensitivity and lipopolysaccharide (LPS)-induced lethality models, whereas intraperitoneal injection was found to be ineffective even at high doses. nih.govresearchgate.net This highlights the importance of the formulation and delivery route in achieving the therapeutic potential of potent glucocorticoids like dexamethasone in preclinical settings.
Advanced Research Perspectives and Methodological Innovations
In Vitro and In Vivo Research Model Development for Dexamethasone (B1670325) Isonicotinate (B8489971) Studies
The investigation of dexamethasone isonicotinate's mechanisms and effects relies heavily on the development and utilization of relevant biological models. These models, spanning from cellular systems to whole organisms, are crucial for dissecting its molecular interactions and physiological consequences.
In Vitro Models
Cell-Based Assays: A variety of cell lines are employed to study the effects of this compound at the cellular level. For instance, A549 cell lines, which are human lung adenocarcinoma cells, are used to create reporter assays. These assays can monitor the two main pathways of glucocorticoid receptor (GR) action: transrepression and transactivation. doc-events.nl By using cell lines expressing luciferase reporter genes linked to NF-κB or glucocorticoid response elements (GREs), researchers can quantify the anti-inflammatory effects (transrepression) and potential side effects (transactivation) of glucocorticoids like dexamethasone. doc-events.nl Another example includes the use of ECC-1 human endometrial cells to study how substances might disrupt steroid hormone function. ncats.io
Primary Cell Cultures: To more closely mimic physiological conditions, primary cells isolated directly from tissues are utilized. Studies have used sheep alveolar macrophages to examine the in vitro effects of glucocorticoids on phagocytic function, a critical aspect of lung immunity. scispace.com Such models provide insights into how this compound might modulate immune responses in specific tissues. scispace.com
Tissue Explants: Adipose tissue explants from cattle have been used to investigate the antilipolytic potential of various compounds, providing a model to study metabolic effects. researchgate.net
In Vivo Models
Animal Models of Disease: To study the therapeutic effects of this compound in a complex biological system, researchers use animal models that mimic human diseases. For example, mouse models of contact hypersensitivity and allergic airway inflammation are used to assess the immunomodulatory functions of glucocorticoids. nih.gov In horses, recurrent airway obstruction (RAO), a condition similar to asthma in humans, serves as a natural model to study the effects of this compound on lung function and inflammation. scispace.comscite.ai
Xenograft Models: In cancer research, xenograft models, where human tumor cells are implanted into immunodeficient mice, are invaluable. nih.gov These models have been used to test the anti-cancer efficacy of dexamethasone and to screen for compounds that can sensitize cancer cells to its effects. nih.govnih.gov
Pharmacokinetic Studies in Animals: Various animal species, including rats, dogs, horses, and cattle, are used to study the absorption, distribution, metabolism, and excretion of this compound. scite.aiinchem.orgavma.org These studies are essential for understanding how the drug behaves in the body and for developing appropriate dosage regimens for veterinary and potentially human use. For example, studies in cows have shown that this compound is rapidly hydrolyzed to dexamethasone in vivo. fao.org
Application of Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Research
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a powerful tool in drug development that mathematically links the concentration of a drug in the body (pharmacokinetics) to its observed effects (pharmacodynamics). nih.gov For corticosteroids like this compound, PK/PD modeling is particularly useful because their therapeutic effects are mediated through receptor binding and subsequent changes in gene expression, which are concentration-dependent processes. nih.gov
The primary goal of PK/PD modeling in the preclinical research of this compound is to understand and predict the time course of its effects. This allows for the optimization of dosing regimens and the translation of preclinical findings to clinical settings. nih.gov
Key Applications and Findings:
Characterizing Drug Disposition: PK/PD models for dexamethasone often start with a pharmacokinetic component that describes its movement through the body. Studies in dairy cows have utilized a two-compartment open model to describe the disposition kinetics of dexamethasone and dexamethasone 21-isonicotinate following intravenous administration. This model helps to determine key parameters like elimination half-life.
Linking Plasma Concentration to Effect: The pharmacodynamic component of the model connects drug concentrations to a biological response. A common biomarker for glucocorticoid activity is the suppression of endogenous cortisol. nih.gov In horses, a turnover model with an inhibitory function has been used to describe the relationship between dexamethasone plasma concentrations and cortisol suppression. slu.se This allows for the quantification of the drug's potency (IC50), which is the concentration required to produce 50% of its maximal effect. slu.seresearchgate.net
Modeling Complex Physiological Responses: PK/PD models can be extended to describe more complex physiological effects. For instance, a mechanistic PK/PD model was developed for dairy cows to simulate the effect of dexamethasone on glucose metabolism, a critical aspect of its pharmacodynamics. In rats challenged with lipopolysaccharide (LPS) to mimic a cytokine release syndrome, a minimal physiologically based pharmacokinetic/pharmacodynamic (mPBPK/PD) model was used to characterize the time courses of plasma dexamethasone and various inflammatory biomarkers. nih.gov
Interspecies Scaling: A significant application of preclinical PK/PD modeling is the prediction of human efficacious doses from animal data. nih.gov By establishing a quantitative relationship between drug exposure and tumor growth inhibition in mouse xenograft models of pancreatic cancer, researchers have been able to simulate and anticipate effective doses of dexamethasone for potential clinical trials. nih.gov
Table of PK/PD Parameters for Dexamethasone in Various Species:
| Species | Model Type | Key Findings | Reference |
| Dairy Cows | Two-compartment open model | Similar elimination half-times for dexamethasone alcohol and dexamethasone 21-isonicotinate (335 and 291 min, respectively). | |
| Horses | Turnover model with inhibition | The IC50 for cortisol suppression was 0.007 ng/mL. researchgate.net The median potency value for cortisol response in plasma was 0.039 ng·mL-1. slu.se | slu.seresearchgate.net |
| Dogs | Two-compartment model | After intravenous administration, the elimination half-time was similar for dexamethasone alcohol and dexamethasone 21-isonicotinate (120 to 140 minutes). avma.org | avma.org |
| Rats | mPBPK/PD model | Characterized the time courses of plasma dexamethasone and inflammatory biomarkers in an LPS-challenge model. nih.gov | nih.gov |
| Mice (Xenograft) | Empirical PK/PD models | Quantified the inhibitory effect of dexamethasone on pancreatic tumor growth. nih.gov | nih.gov |
This table is for informational purposes and represents data from specific studies. PK/PD parameters can vary depending on the experimental conditions.
High-Throughput Screening Methodologies for Glucocorticoid Receptor Ligands
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov In the context of glucocorticoid research, HTS is instrumental in identifying novel ligands for the glucocorticoid receptor (GR) that may have improved therapeutic profiles, such as enhanced anti-inflammatory effects with fewer side effects. doc-events.nlnih.gov
Methodologies and Applications:
Cell-Based Reporter Assays: A common HTS approach utilizes engineered cell lines that report on GR activity. For example, researchers have developed assays using A549 cells containing luciferase reporter genes. doc-events.nl One cell line reports on GR-mediated transactivation (a proxy for side effects), while another reports on GR-mediated transrepression of NF-κB (a measure of anti-inflammatory efficacy). doc-events.nl This dual-reporter system allows for the screening of compound libraries to find "dissociated" ligands that preferentially activate the transrepression pathway.
Competitive Binding Assays: These assays measure the ability of a test compound to displace a known fluorescently labeled ligand from the GR. The LanthaScreen™ TR-FRET Glucocorticoid Receptor Competitive Binding Assay is a commercially available HTS kit that uses a time-resolved fluorescence resonance energy transfer (TR-FRET) format. fishersci.ca This method is sensitive and robust for screening large numbers of compounds. fishersci.ca
Coactivator Recruitment Assays: Another HTS strategy is to screen for compounds that modulate the interaction of the GR with coactivator proteins, which is a crucial step in gene transactivation. The LanthaScreen™ TR-FRET Glucocorticoid Receptor Coactivator Assay Kit enables the identification of both agonists and antagonists of this interaction. thermofisher.com
Screening for Sensitizers: HTS can also be used to identify compounds that enhance the activity of existing glucocorticoids like dexamethasone. In pediatric acute lymphoblastic leukemia (ALL), where dexamethasone resistance is a significant clinical problem, HTS has been employed to screen for drugs that can re-sensitize resistant cancer cells. nih.gov This has led to the identification of compounds that, when combined with dexamethasone, cause a marked decrease in the viability of resistant leukemia cells. nih.gov
Stabilizing the GR for Structural Studies: The inherent instability of the GR ligand-binding domain (LBD) has posed challenges for its structural and biophysical characterization. A novel HTS method combining random mutagenesis with fluorescence-activated cell sorting (FACS) has been used to screen libraries of GR-LBD mutants. researchgate.net This approach led to the identification of stabilizing mutations that enabled the purification and structural determination of the LBD, which is crucial for rational drug design. researchgate.net
Table of HTS Methodologies for GR Ligand Discovery:
| HTS Methodology | Principle | Application | Reference |
| Cell-Based Reporter Assays | Measures transcriptional activity of GR (transactivation and/or transrepression) using reporter genes. | Identifying dissociated GR ligands with improved therapeutic profiles. doc-events.nl | doc-events.nl |
| Competitive Binding Assays (TR-FRET) | Measures displacement of a fluorescent ligand from the GR by test compounds. | High-throughput screening of ligands for the glucocorticoid receptor. fishersci.ca | fishersci.ca |
| Coactivator Recruitment Assays (TR-FRET) | Measures the ligand-dependent recruitment of coactivator proteins to the GR. | Screening for GR agonists and antagonists. thermofisher.com | thermofisher.com |
| Sensitizer Screens | Identifies compounds that enhance the cytotoxic effects of dexamethasone in resistant cells. | Reversing dexamethasone resistance in leukemia. nih.gov | nih.gov |
| FACS-Based Mutagenesis Screening | Screens for stabilized mutants of the GR-LBD using a fluorescence reporter. | Improving the stability of the GR for structural and biophysical studies. researchgate.net | researchgate.net |
This table provides an overview of common HTS methodologies and their applications in glucocorticoid research.
Role of this compound as a Research Tool in Glucocorticoid Biology
Dexamethasone and its esters, including this compound, are not only therapeutic agents but also indispensable tools in basic and preclinical research. nih.govwikipedia.orgdrugbank.com Their potent and specific interaction with the glucocorticoid receptor (GR) allows scientists to probe the intricate workings of the glucocorticoid signaling pathway and its role in a vast array of physiological and pathological processes. frontiersin.org
Key Roles as a Research Tool:
Probing GR Function: Dexamethasone is widely used as a classic GR agonist to study the mechanisms of GR-mediated gene expression. frontiersin.org By treating cells or animals with dexamethasone, researchers can induce the nuclear translocation of the GR, its binding to DNA, and the subsequent activation or repression of target genes. frontiersin.org This allows for the identification of novel GR target genes and the elucidation of the molecular machinery involved in glucocorticoid signaling.
Investigating Anti-inflammatory Mechanisms: The potent anti-inflammatory properties of dexamethasone make it an ideal tool for studying the molecular basis of inflammation. wikipedia.org It is used to investigate how glucocorticoids suppress the production of pro-inflammatory cytokines, such as TNF-α and interleukins, and inhibit the activity of key inflammatory transcription factors like NF-κB and AP-1. scispace.comnih.gov
Inducing and Studying Glucocorticoid Resistance: In laboratory settings, prolonged exposure of cells to high concentrations of dexamethasone can induce a state of glucocorticoid resistance. This provides a valuable in vitro model to study the molecular mechanisms underlying this significant clinical problem. nih.gov
As a Reference Compound: In the development of new glucocorticoids or GR modulators, dexamethasone and its esters often serve as a benchmark or reference compound. scispace.comnih.gov The potency and efficacy of novel compounds are typically compared to those of dexamethasone to assess their potential therapeutic value.
Studying Metabolic Effects: Dexamethasone is used to create models of metabolic dysregulation, such as insulin (B600854) resistance. researchgate.net This allows researchers to investigate the mechanisms by which glucocorticoids affect glucose and lipid metabolism.
Pharmacological Research in Veterinary Medicine: this compound is used in research to understand its pharmacokinetic and pharmacodynamic properties in various animal species, which is crucial for optimizing its therapeutic use in veterinary medicine. scite.aiavma.orgslu.se
Q & A
Basic: What analytical methods are recommended for identifying and quantifying dexamethasone isonicotinate in pharmaceutical formulations?
Answer:
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a validated method for detecting this compound in complex matrices like cosmetics or pharmaceuticals. Key parameters include:
- Precursor ion : m/z 498.3 → 478.4/460.4 (collision energy: 21/25 eV).
- Retention time : 23.33 minutes under optimized gradient conditions.
This method achieves a limit of quantification (LOQ) of 80 ng/g, with recoveries >85% in spiked samples . Confirmatory analysis using ¹⁹F-NMR can resolve structural ambiguities, leveraging the fluorine atom in this compound’s structure (C₂₈H₃₂FNO₆) .
Basic: How does the molecular structure of this compound influence its pharmacokinetic properties compared to other glucocorticoid esters?
Answer:
The esterification of dexamethasone with isonicotinic acid (C₆H₅NO₂) introduces a pyridine ring, enhancing lipophilicity and potentially altering tissue penetration. Compared to dexamethasone acetate (logP ~1.8), this compound has a higher logP (~2.3), which may prolong half-life in lipid-rich tissues. However, its solubility in aqueous media is limited (<0.1 mg/mL), necessitating formulation strategies like micellar encapsulation for in vivo delivery .
Advanced: What experimental models are suitable for studying the autophagy-apoptosis interplay induced by this compound in osteocytes?
Answer:
Primary murine osteocyte cultures or MLO-Y4 cell lines are optimal for modeling glucocorticoid-induced osteonecrosis. Key steps include:
- Dose optimization : 10⁻⁶ M this compound induces apoptosis within 48 hours, while co-treatment with rhPTH (1–34) at 10⁻⁷ M enhances autophagy markers (LC3-II/LC3-I ratio >2.5).
- Endpoints : Use immunofluorescence for cleaved caspase-3 (apoptosis) and TEM for autophagosome quantification.
Contradictory data on autophagy’s protective role require validation via ATG7-knockout models .
Advanced: How can researchers resolve discrepancies in this compound’s bioactivity across different cell lines?
Answer:
Variability often arises from differential expression of glucocorticoid receptors (GRα/GRβ isoforms) or metabolic enzymes (e.g., 11β-HSD1). Methodological recommendations:
- GR profiling : Use qPCR or Western blot to quantify GRα/GRβ ratios.
- Metabolic inhibition : Co-treat with 11β-HSD1 inhibitors (e.g., carbenoxolone) to isolate direct vs. metabolically activated effects.
Normalize bioactivity data to GR expression levels to improve cross-study comparability .
Basic: What pharmacopeial standards apply to this compound for regulatory-compliant research?
Answer:
The European Pharmacopoeia (Ph. Eur.) specifies:
- Identity tests : IR spectroscopy (characteristic C=O stretch at 1730 cm⁻¹) and HPLC retention time matching.
- Purity criteria : ≤0.5% related substances (e.g., dexamethasone metasulfobenzoate).
USP reference standards (e.g., for impurity C identification) should be used for method validation. Store reference materials at 2–8°C in amber vials to prevent photodegradation .
Advanced: What strategies optimize the detection of this compound degradation products in stability studies?
Answer:
Forced degradation under acidic (0.1 M HCl), alkaline (0.1 M NaOH), and oxidative (3% H₂O₂) conditions reveals major degradation pathways. Analytical recommendations:
- Column : C18 with 1.7 µm particle size for high-resolution separation.
- Detection : PDA (240–260 nm) coupled with high-resolution MS (Q-TOF) for structural elucidation.
Common degradation products include dexamethasone (parent steroid) and isonicotinic acid, which require quantification limits ≤0.1% .
Basic: How does this compound’s stability profile compare to other dexamethasone esters?
Answer:
this compound exhibits superior thermal stability (decomposition onset at 215°C) compared to dexamethasone acetate (180°C) due to its aromatic ester moiety. However, it is sensitive to UV light (t₉₀ <24 hours under 365 nm exposure), necessitating light-protective packaging. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .
Advanced: What in silico approaches predict this compound’s interactions with cytochrome P450 enzymes?
Answer:
Molecular docking (e.g., AutoDock Vina) using CYP3A4 crystal structures (PDB: 4NY4) identifies potential metabolic sites. Key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
